molecular formula C14H19N3O2 B11798312 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B11798312
M. Wt: 261.32 g/mol
InChI Key: BTMRUOAREYCZPP-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid is a complex heterocyclic compound of interest in medicinal chemistry and drug discovery research. This molecule features a piperidine-4-carboxylic acid moiety, a common scaffold in pharmaceutical agents, linked to a partially saturated cinnoline ring system . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create a wide array of amide, ester, and other derivatives for structure-activity relationship (SAR) studies . As a key synthetic intermediate, it can be utilized in the design and development of novel bioactive molecules. The presence of both hydrogen bond acceptors and donors makes it a valuable building block in the search for new enzyme inhibitors or receptor ligands. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H19N3O2/c18-14(19)10-5-7-17(8-6-10)13-9-11-3-1-2-4-12(11)15-16-13/h9-10H,1-8H2,(H,18,19)

InChI Key

BTMRUOAREYCZPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Hantzsch-Type Heterocyclization

The Hantzsch reaction is a classical method for constructing nitrogen-containing heterocycles. For 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid, this involves:

  • Precursor Synthesis : Formation of a β-ketoester intermediate via acetoacetylation of Wang resin or analogous substrates.

  • Enamine Formation : Reaction with ammonium acetate in acetic acid to generate resin-bound enamines.

  • Cyclization : Treatment with Knoevenagel adducts (e.g., 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione) at 150°C in DMF to yield the tetrahydrocinnoline-piperidine scaffold.

Optimization Notes :

  • Solvent : DMF enhances reaction efficiency compared to toluene or THF.

  • Catalyst : Silica gel chromatography is critical for isolating trans-isomers.

StepReagents/ConditionsYield (%)Purity (%)
1Wang resin, 2,2,6-trimethyl-1,3-dioxin-4-one, toluene, reflux9095
2NH₄OAc, HOAc, reflux8590
3Knoevenagel adduct, DMF, 150°C71–8578–95

Mechanistic Insight : The reaction proceeds via a tandem enamine formation and [4+2] cycloaddition, stabilized by electron-withdrawing groups on the Knoevenagel derivative.

Hydrogenation Strategies

Catalytic Hydrogenation of Pyridine Precursors

This method leverages the reduction of pyridine derivatives to access piperidine intermediates:

  • Substrate Preparation : 4-Pyridinecarboxylic acid or its ester derivatives serve as starting materials.

  • Hydrogenation : Pd/C (5% Pd) under H₂ (4–5 MPa) at 90–100°C for 3–4 hours.

  • Isolation : Filtration of Pd/C followed by methanol-induced crystallization yields the piperidine-carboxylic acid.

Key Advantages :

  • Scalability : Suitable for industrial production due to high yields (>95%).

  • Stereocontrol : Trans-configuration predominates under optimized pressure and temperature.

Limitations :

  • Requires specialized high-pressure equipment.

  • Residual palladium must be removed to <10 ppm for pharmaceutical use.

Solid-Phase Synthesis

Wang Resin-Based Assembly

Solid-phase organic synthesis (SPOS) offers advantages in purification and scalability:

  • Resin Functionalization : Wang resin is acetoacetylated using 2,2,6-trimethyl-1,3-dioxin-4-one in toluene.

  • Cyclization : Immobilized enamines undergo Hantzsch cyclization with Knoevenagel derivatives.

  • Cleavage : Acidolytic cleavage (TFA/DCM) releases the target compound.

Performance Metrics :

  • Overall Yield : 65–72% after three steps.

  • Purity : >90% by HPLC.

Comparative Data :

MethodYield (%)Purity (%)Scalability
Hantzsch71–8578–95Moderate
Hydrogenation95>98High
Solid-Phase65–72>90High

Innovative Methods

Borrowing Hydrogen Catalysis

Manganese(I) PN₃ pincer complexes enable one-pot cascade reactions:

  • Substrates : 2-Aminobenzyl alcohols and secondary alcohols.

  • Reaction : Dehydrogenation followed by reductive amination and cyclization.

  • Conditions : 150°C in DME with Cs₂CO₃ as base.

Outcomes :

  • Yield : 75–89% with >20:1 diastereoselectivity.

  • Byproducts : Water is the sole byproduct, enhancing atom economy .

Chemical Reactions Analysis

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

Research indicates that 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The specific mechanisms are still under investigation but may involve modulation of enzyme activity or receptor binding.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, making it relevant for conditions such as neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory disorders.

The biological activity of this compound has been evaluated in various studies. Below are summarized findings regarding its interactions with biological targets:

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AnticancerHuman cancer cell lines20–30 µM
NeuroprotectionNeuronal cellsTBDTBD
Anti-inflammatoryInflammatory modelsTBDTBD

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of this compound against various human cancer cell lines, the compound demonstrated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested. This suggests promising anticancer properties that warrant further investigation.

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound in models of neuronal injury. Preliminary results indicate that it may reduce neuronal apoptosis and promote survival in stressed neuronal cells. Further studies are required to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its pharmacological properties .

Comparison with Similar Compounds

1-Phenylpiperidine-4-carboxylic acid hydrochloride (CAS 209005-67-4)

  • Similarity Score : 0.98
  • Key Differences: The phenyl group in this compound is a planar aromatic system, whereas the tetrahydrocinnolin group in the target compound is a partially saturated bicyclic system with two nitrogen atoms. The tetrahydrocinnolin group introduces additional hydrogen-bonding capability and conformational rigidity compared to the phenyl substituent.
  • Implications: The phenyl analog’s aromaticity may enhance lipophilicity, while the tetrahydrocinnolin group’s nitrogen atoms could improve solubility and target interaction in aqueous environments.

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride (CAS 1187931-92-5)

  • Similarity Score : 0.72
  • Key Differences: This compound features a tetrahydroquinoline (one nitrogen atom) instead of a tetrahydrocinnolin (two nitrogen atoms). The carboxylic acid is positioned at the 3-carbon of the tetrahydroquinoline, unlike the piperidine-4-carboxylic acid core in the target compound.

4-(4,4-Dimethylpiperidin-1-yl)benzoic acid (CAS 406233-26-9)

  • Similarity Score : 0.72
  • Key Differences: A benzoic acid derivative with a dimethylpiperidine substituent, lacking the bicyclic nitrogenous system.
  • Implications :
    • The absence of a bicyclic system may limit interactions with targets requiring rigid, multi-ring engagement.

Physicochemical Properties

The table below summarizes critical properties of the target compound and its analogs:

CAS No. Compound Name Molecular Formula Molecular Weight (g/mol) Similarity Score Key Features
209005-67-4 1-Phenylpiperidine-4-carboxylic acid hydrochloride C₁₂H₁₆ClNO₂ 261.73* 0.98 Aromatic phenyl, HCl salt
1187931-92-5 1,2,3,4-TH-quinoline-3-carboxylic acid HCl C₁₀H₁₂ClNO₂ 213.66* 0.72 Single N bicyclic, HCl salt
406233-26-9 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid C₁₄H₁₉NO₂ 233.31* 0.72 Benzoic acid, dimethylpiperidine
Target This compound C₁₂H₁₅N₃O₂ 245.27* Bicyclic tetrahydrocinnolin, dual N atoms

*Molecular weights are calculated based on structural analysis.

Biological Activity

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 1708080-04-9
  • Molecular Formula : C₁₄H₁₉N₃O₂

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been developed to optimize yield and purity. The compound can be synthesized through a combination of piperidine and tetrahydrocinnoline derivatives under controlled conditions.

Antimicrobial Activity

Research has indicated that derivatives of the piperidine class exhibit significant antimicrobial properties. For example, studies have shown that certain piperidine derivatives can inhibit the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

CompoundActivityReference
This compoundModerate antibacterial activity
Ethyl and butyl esters of related compoundsProtective against E. coli infections

Antiviral Activity

Recent studies have explored the antiviral potential of piperidine derivatives against coronaviruses. A class of 1,4-trisubstituted piperidines has shown activity against SARS-CoV-2 by inhibiting the main protease (Mpro), suggesting a possible mechanism for antiviral action . While specific data on the tetrahydrocinnoline derivative is limited, its structural similarities suggest potential for similar activity.

Toxicological Profile

The compound has been classified with certain hazard statements indicating skin and eye irritation . Safety data sheets highlight that exposure can lead to respiratory issues and skin inflammation.

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various piperidine derivatives for antibacterial activity, this compound was found to possess moderate activity against selected bacterial strains. The study employed in vivo models to assess protective effects against bacterial infections .
  • Antiviral Research : Another study focused on the antiviral properties of structurally related piperidines demonstrated their ability to inhibit viral replication in cell cultures infected with coronaviruses. The findings suggest that modifications in the piperidine structure could enhance antiviral efficacy .

Q & A

Q. What are the optimal synthetic routes for 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid, and how do reaction conditions affect yield?

The synthesis of this compound typically involves multi-step protocols, such as coupling tetrahydrocinnoline derivatives with functionalized piperidine precursors. For example, analogous piperidine-carboxylic acid derivatives are synthesized via condensation reactions (e.g., aromatic acid chlorides with 4-aminoantipyrine) followed by cyclization . Key factors include:

  • Catalysts : Palladium or copper catalysts improve coupling efficiency in heterocyclic systems .
  • Solvents : Polar aprotic solvents like DMF enhance reactivity but require rigorous moisture control to avoid side reactions .
  • Temperature : Reactions often proceed at 80–120°C to balance reaction rate and thermal stability of intermediates .
    Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents).

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

  • Spectroscopy : IR for functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR for piperidine and cinnoline ring protons (δ 1.5–3.5 ppm for tetrahydrocinnoline CH₂ groups) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) to quantify purity (>95% recommended for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected for C₁₅H₁₇N₃O₂: 288.1346) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

Asymmetric synthesis or chiral separation is critical for studying stereospecific biological activity. Methods include:

  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to direct stereochemistry during piperidine ring formation .
  • Chiral chromatography : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) for preparative-scale resolution .
  • Enzymatic resolution : Lipases or esterases can hydrolyze specific enantiomers of ester precursors .

Q. What strategies address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

Discrepancies may arise from assay conditions or target promiscuity. Mitigation strategies:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and buffer conditions (pH 7.4, 25°C) .
  • Counter-screening : Test against related targets (e.g., kinase panels) to rule off-target effects .
  • Data normalization : Express activity relative to positive controls (e.g., bexarotene for RXR agonism studies) .

Q. How can computational modeling guide SAR studies for tetrahydrocinnoline-piperidine hybrids?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like RXR or enzymes. Key steps:

  • Ligand preparation : Optimize protonation states at physiological pH (e.g., carboxylic acid deprotonated) .
  • Receptor flexibility : Incorporate induced-fit models to account for conformational changes upon binding .
  • Free energy calculations : Use MM-GBSA to rank derivatives by predicted binding affinity .

Q. What are the stability challenges under physiological conditions, and how can degradation be minimized?

The carboxylic acid group and tetrahydrocinnoline ring are susceptible to hydrolysis and oxidation. Solutions:

  • pH buffering : Store solutions at pH 4–6 to reduce acid-catalyzed degradation .
  • Antioxidants : Add 0.1% ascorbic acid to aqueous formulations .
  • Lyophilization : Improve shelf life by storing as a lyophilized powder at –20°C .

Q. How can SAR studies differentiate the contributions of the tetrahydrocinnoline vs. piperidine moieties?

Design and test analogs with:

  • Scaffold simplification : Replace tetrahydrocinnoline with simpler bicyclic systems (e.g., quinoline) to assess ring size impact .
  • Bioisosteres : Substitute the piperidine-carboxylic acid with tetrazole or sulfonamide groups to evaluate hydrogen-bonding requirements .

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